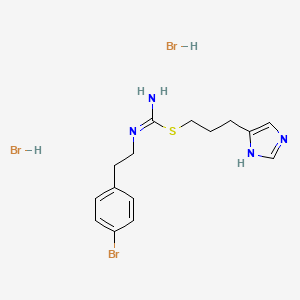
2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir is an impurity of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor. Dolutegravir is currently in Phase III clinical trials for the treatment of HIV infection. It has shown potent inhibition of HIV replication in various cell types.
Méthodes De Préparation
The synthesis of 2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir involves several steps. One of the key steps includes transforming ethyl 4-chloro-3-oxobutanoate into an enaminone, which is then deprotonated with lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) at -78°C. This intermediate is then reacted with ethyl 2-chloro-2-oxoacetate to provide a pyrone in high yield . Industrial production methods for Dolutegravir and its impurities involve multi-ton scale synthesis, ensuring the compound’s availability for research and clinical use .
Analyse Des Réactions Chimiques
2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir is primarily used in scientific research as an impurity standard for Dolutegravir. Its applications include:
Chemistry: Studying the synthesis and degradation pathways of Dolutegravir.
Biology: Investigating the compound’s effects on various cell lines and its potential as an antiviral agent.
Medicine: Evaluating the efficacy and safety of Dolutegravir in clinical trials.
Industry: Ensuring the quality and purity of Dolutegravir in pharmaceutical production
Mécanisme D'action
Dolutegravir, and by extension its impurity 2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir, inhibits HIV-1 integrase by binding to the enzyme’s active site. This blocks the strand transfer step of retroviral DNA integration into the host cell, which is essential for HIV replication. This mechanism results in the inhibition of viral activity .
Comparaison Avec Des Composés Similaires
2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir is unique due to its specific structure and role as an impurity of Dolutegravir. Similar compounds include:
Raltegravir: Another HIV-1 integrase inhibitor, but with a different resistance profile.
Elvitegravir: A first-generation integrase inhibitor with a lower genetic barrier to resistance compared to Dolutegravir.
These compounds share a similar mechanism of action but differ in their chemical structures and resistance profiles, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C22H23F2N3O5 |
|---|---|
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
N-[(2,4-difluorophenyl)methyl]-9-ethoxy-2-[(2R)-4-hydroxybutan-2-yl]-1,8-dioxopyrido[1,2-a]pyrazine-7-carboxamide |
InChI |
InChI=1S/C22H23F2N3O5/c1-3-32-20-18-22(31)27(13(2)6-9-28)8-7-26(18)12-16(19(20)29)21(30)25-11-14-4-5-15(23)10-17(14)24/h4-5,7-8,10,12-13,28H,3,6,9,11H2,1-2H3,(H,25,30)/t13-/m1/s1 |
Clé InChI |
QOCUXTGEPGNXEY-CYBMUJFWSA-N |
SMILES isomérique |
CCOC1=C2C(=O)N(C=CN2C=C(C1=O)C(=O)NCC3=C(C=C(C=C3)F)F)[C@H](C)CCO |
SMILES canonique |
CCOC1=C2C(=O)N(C=CN2C=C(C1=O)C(=O)NCC3=C(C=C(C=C3)F)F)C(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)
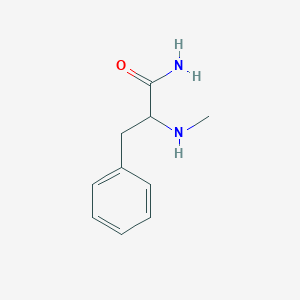
![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)

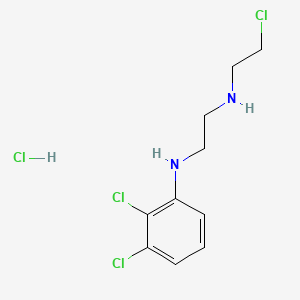
![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
![N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide](/img/structure/B13843632.png)
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
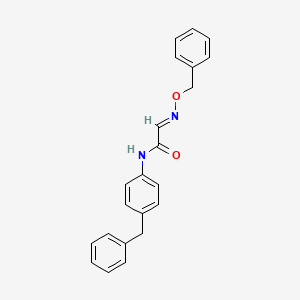
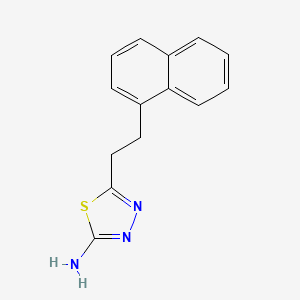
![7-(3-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843650.png)
